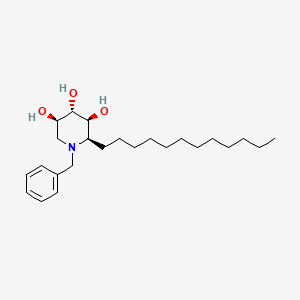

(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol

Description

Properties

CAS No. |

917222-35-6 |

|---|---|

Molecular Formula |

C24H41NO3 |

Molecular Weight |

391.6 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol |

InChI |

InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-14-17-21-23(27)24(28)22(26)19-25(21)18-20-15-12-11-13-16-20/h11-13,15-16,21-24,26-28H,2-10,14,17-19H2,1H3/t21-,22-,23+,24+/m1/s1 |

InChI Key |

ILEGXDDTLSIJJJ-LWSSLDFYSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@@H]1[C@@H]([C@H]([C@@H](CN1CC2=CC=CC=C2)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC1C(C(C(CN1CC2=CC=CC=C2)O)O)O |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of Piperidines

One effective method for synthesizing this compound involves the N-alkylation of a piperidine derivative with a dodecyl halide. This reaction typically employs a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

- Start with a piperidine derivative (e.g., 1-benzylpiperidine).

- React with dodecyl bromide in the presence of a base in an organic solvent (e.g., DMF or DMSO).

- Isolate the product via extraction and purification techniques such as column chromatography.

Trihydroxylation of Piperidines

The introduction of hydroxyl groups at the 3, 4, and 5 positions can be accomplished through a multi-step process involving oxidation reactions.

- Begin with the N-alkylated piperidine.

- Subject the compound to oxidative conditions using reagents like potassium permanganate or sodium periodate.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Purify the resulting trihydroxy compound through recrystallization or chromatography.

Reaction Scheme

The following table summarizes the key steps involved in synthesizing this compound:

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | N-Alkylation | Benzylpiperidine + Dodecyl bromide + Base | N-Dodecyl-benzylpiperidine |

| 2 | Hydroxylation | Oxidative reagents (KMnO₄ or NaIO₄) | Trihydroxypiperidine |

| 3 | Final Purification | Column chromatography | This compound |

Research Findings

Recent studies have highlighted the efficiency of these synthetic routes in achieving high yields and desired stereochemistry. For instance:

A study reported that using Grignard reagents in conjunction with nitrone intermediates can yield compounds with excellent stereoselectivity and high overall yields.

The application of reductive amination techniques has also been noted to facilitate the formation of complex piperidine structures efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl groups, forming a fully saturated piperidine ring.

Substitution: The benzyl and dodecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-dodecylpiperidine-3,4,5-trione, while reduction could produce a fully saturated piperidine derivative.

Scientific Research Applications

(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials with specific properties, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperidine-Based Analogs

Key Observations :

- Substituent Effects: The dodecyl chain in the target compound increases molecular weight (C24H41NO3) and lipophilicity compared to shorter-chain analogs like the hexyl (C11H23NO3) or pentyl (C10H21NO3) derivatives . This may enhance cellular uptake but reduce aqueous solubility.

Key Observations :

- The target compound’s synthesis likely parallels methods for shorter-chain analogs, such as alkylation and hydroxyl group protection/deprotection .

- Stereochemical control is critical; highlights base-promoted cyclization for piperidine ring formation, a strategy applicable to the target compound .

Pharmacological and Functional Comparisons

Key Observations :

- Shorter-chain analogs (e.g., Compound 11) demonstrate µM-range inhibition of β-galactosidase, suggesting the target compound’s dodecyl chain may modulate potency or selectivity .

- Stereochemistry influences activity; shows α-glucosidase inhibition by a 3S,4R,5R analog, whereas the target’s 2R,3S,4S,5R configuration may favor β-galactosidase targeting .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The dodecyl chain enhances lipophilicity, which may improve blood-brain barrier penetration but could limit solubility. Comparative studies with hexyl/pentyl analogs () suggest a trade-off between chain length and bioavailability .

- Stereochemical Specificity : The 2R,3S,4S,5R configuration likely optimizes interactions with glycosidase active sites compared to ZXB’s 2S,3R,4S,5R isomer .

- Synthetic Challenges : The lack of explicit synthesis data for the target compound underscores the need for optimized alkylation and protection strategies, as seen in and .

Biological Activity

(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure features a long dodecyl chain, which may enhance its interaction with biological membranes and influence its pharmacological properties. Research indicates that such compounds can serve as inhibitors for various enzymes and may have implications in treating diseases like Gaucher disease.

- Molecular Formula : C24H41NO3

- Molecular Weight : 391.587 g/mol

- CAS Number : 917222-35-6

Enzyme Inhibition

Research has shown that compounds similar to this compound can act as inhibitors of glucocerebrosidase (GCase), an enzyme involved in the metabolism of glucocerebrosides. Inhibiting GCase is particularly relevant in the context of Gaucher disease, a lysosomal storage disorder.

Table 1: Enzyme Inhibition Data

| Compound | IC50 (nM) | Effect on N370S Mutated Fibroblasts |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 6.8 | 1.8-fold increase |

| Related Compound B | 30 | 1.25-fold increase |

The biological activity of this compound is hypothesized to involve:

- Membrane Interaction : The dodecyl chain enhances the compound's hydrophobicity, facilitating membrane penetration.

- Enzyme Binding : The stereochemistry and functional groups allow for specific interactions with the active site of GCase.

Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized various piperidine derivatives to evaluate their efficacy as GCase inhibitors. The results indicated that compounds with longer alkyl chains exhibited improved inhibitory activity compared to shorter counterparts.

Study 2: Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to GCase. These studies suggest that the compound could effectively occupy the enzyme's active site due to its spatial configuration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.